GSK1795091

Beschreibung

Contextualizing Toll-like Receptor 4 (TLR4) Agonists in Modern Therapeutics

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a pivotal role in the innate immune system, serving as the first line of defense against invading pathogens. pnas.orgnih.govuni-freiburg.dedntb.gov.uaTLR4, in particular, is a specific sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and also recognizes endogenous molecules released from damaged tissues. pnas.orgnih.govuni-freiburg.deThe activation of TLR4 initiates an intracellular signaling cascade that leads to a robust proinflammatory response, involving the production of various cytokines and the activation of immune cells. uni-freiburg.deuni-freiburg.deciteab.comciteab.comresearchgate.net The dual nature of TLR4—its involvement in both protective immunity and pathological inflammation—has positioned it as a compelling target for therapeutic intervention. pnas.orgvulcanchem.comConsequently, TLR4 agonists are being developed as vaccine adjuvants to enhance adaptive immune responses and as stand-alone immunomodulators. dntb.gov.uavulcanchem.comciteab.comFor instance, monophosphoryl lipid A (MPLA), a less toxic derivative of lipid A, is a well-known TLR4 agonist that has been approved for clinical use as a vaccine adjuvant in several vaccines, including those for hepatitis B and human papillomavirus. nih.govuni-freiburg.devulcanchem.comciteab.comThe development of new protein subunit vaccines has further stimulated the search for improved adjuvants to replace traditional aluminum-containing products. vulcanchem.com

Rationale for Investigating GSK1795091 as an Immunologic Stimulator

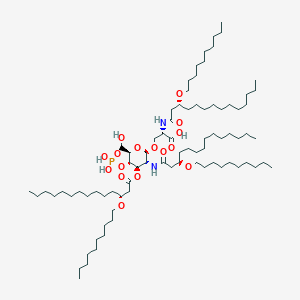

This compound, also known as CRX-601, is a synthetic TLR4 agonist designed as a mimetic of bacterial lipid A, the active component of LPS. citeab.comresearchgate.netIts investigation as an immunologic stimulator stems from its potent ability to activate the TLR4 pathway, thereby stimulating key immune cells such as dendritic cells (DCs), monocytes, and macrophages. citeab.comciteab.comresearchgate.netThis activation leads to the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). citeab.comciteab.comresearchgate.netThis mechanism is crucial for inducing a T helper cell-1 (Th1) immune response, which is vital for effective anti-tumor immunity and host defense against infections. citeab.comciteab.com The rationale for its investigation is further supported by its potential as a vaccine adjuvant, capable of enhancing both mucosal and systemic immunity to vaccines, such as those against influenza virus. researchgate.netFurthermore, preclinical studies have demonstrated its antitumor activity, showing inhibition of tumor growth and increased survival in mouse models. researchgate.netThis compound has also been explored for its ability to enhance the immune response when combined with other immunotherapies, including checkpoint inhibitors, suggesting a synergistic potential in cancer treatment.

Eigenschaften

CAS-Nummer |

1233589-81-5 |

|---|---|

Molekularformel |

C81H157N2O16P |

Molekulargewicht |

1446.1 g/mol |

IUPAC-Name |

(2S)-2-[[(3R)-3-decoxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decoxytetradecanoyl]amino]-4-[(3R)-3-decoxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonooxyoxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C81H157N2O16P/c1-7-13-19-25-31-37-40-46-52-58-69(93-61-55-49-43-34-28-22-16-10-4)64-74(85)82-72(80(88)89)68-96-81-77(83-75(86)65-70(59-53-47-41-38-32-26-20-14-8-2)94-62-56-50-44-35-29-23-17-11-5)79(78(73(67-84)97-81)99-100(90,91)92)98-76(87)66-71(60-54-48-42-39-33-27-21-15-9-3)95-63-57-51-45-36-30-24-18-12-6/h69-73,77-79,81,84H,7-68H2,1-6H3,(H,82,85)(H,83,86)(H,88,89)(H2,90,91,92)/t69-,70-,71-,72+,73-,77-,78-,79-,81-/m1/s1 |

InChI-Schlüssel |

ICLAYQQKWJGHBV-XJZMHMBSSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H](C(=O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK1795091; GSK-1795091; GSK 1795091; CRX-601; CRX601; CRX 601; |

Herkunft des Produkts |

United States |

Detailed Research Findings

Direct Engagement with Toll-like Receptor 4 (TLR4)

This compound functions as a potent and selective agonist of Toll-like Receptor 4 (TLR4) nih.govguidetopharmacology.orginvivochem.com. Upon administration, this compound directly binds to and activates TLR4, thereby stimulating key immune cells such as dendritic cells (DCs), monocytes, and macrophages nih.govguidetopharmacology.orginvivochem.comcancer.gov. This direct interaction is fundamental to initiating the downstream signaling pathways that characterize its mechanism of action.

Downstream Intracellular Signaling Pathways Elicited by TLR4 Activation

The activation of TLR4 by ligands like this compound triggers complex intracellular signaling cascades. Notably, TLR4 possesses a unique capacity to activate two distinct major signaling pathways: the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway and the MyD88-independent (TRIF-dependent) pathway mdpi.comtandfonline.comnih.govresearchgate.net.

The MyD88-dependent pathway is initiated at the cell membrane following TLR4 activation researchgate.net. Upon the dimerization of the TLR4-MD2 complex at the cell surface, adaptor proteins such as TIR domain-containing adaptor protein (TIRAP) and MyD88 are recruited mdpi.comtandfonline.com. MyD88 subsequently interacts with the Interleukin-1 Receptor (IL-1R)–associated kinase (IRAK) complex, which then recruits Tumor Necrosis Factor Receptor–Associated Factor 6 (TRAF-6) mdpi.com. This signaling cascade culminates in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), leading to the robust production of various pro-inflammatory cytokines mdpi.comnih.govnih.govresearchgate.net.

In contrast, the MyD88-independent pathway is typically initiated after the internalization of the TLR4-MD2 complex into endosomal compartments mdpi.comresearchgate.net. This pathway critically involves the recruitment of two key adaptor molecules: TIR domain-containing adaptor inducing interferon-β (TRIF) and TRIF-related adaptor molecule (TRAM) mdpi.comtandfonline.comfrontiersin.orgnih.gov. TRAM plays a specific role in providing specificity for the MyD88-independent component of TLR4 signaling nih.gov. Through the interaction with TRAM, TRIF recruits and activates TRAF3, which subsequently leads to the induction of TANK-binding kinase 1 (TBK1) and IKKε mdpi.com. This cascade ultimately results in the activation of transcription factor IRF3 and the production of type I interferons mdpi.comresearchgate.net.

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Signaling Cascades

Induction of Pro-inflammatory Cytokine and Chemokine Expression

The activation of TLR4 by this compound is a potent inducer of a wide array of pro-inflammatory cytokines and chemokines, crucial mediators of the immune response nih.govguidetopharmacology.orginvivochem.comcancer.govascopubs.org.

This compound's activation of TLR4 leads to the production of interferon-gamma (IFNγ) nih.govguidetopharmacology.orginvivochem.comcancer.gov. Research findings indicate that TLR4 agonists can significantly increase IFNγ production by splenocytes and elevate plasma IFNγ levels, demonstrating a systemic activation of adaptive immune responses with a Th1 profile mdpi.com.

Table 1: Representative Data on IFNγ Production Induced by TLR4 Agonists

| Stimulus (TLR4 Agonist) | Cell Type/Model | IFNγ Production Outcome | Reference |

| Lipo-MP-LPS (TLR4 Agonist) | Splenocytes (Mouse) | Increased IFNγ spots (e.g., 311 ± 284 spots vs. 54 ± 16 spots in control) | mdpi.com |

| Lipo-MP-LPS (TLR4 Agonist) | Plasma (Mouse) | Higher plasma IFNγ levels (e.g., 41.2 ± 10.7 pg/mL vs. 28.4 ± 3.0 pg/L in control) | mdpi.com |

| This compound | Various immune cells | Induction of IFNγ (general statement) | nih.govguidetopharmacology.orginvivochem.comcancer.gov |

Another significant outcome of TLR4 activation by this compound is the production of Tumor Necrosis Factor-alpha (TNFα) nih.govguidetopharmacology.orginvivochem.comcancer.gov. TNFα is a critical pro-inflammatory cytokine that plays a multifaceted role in immune responses and inflammation unesa.ac.id. The ability of TLR4 activation to induce TNFα secretion highlights its potential as a target for immunotherapeutic strategies mdpi.com.

Table 2: Key Cytokines Induced by this compound via TLR4 Activation

| Cytokine/Chemokine | Mechanism of Induction | Role in Immune Response | Reference |

| Interferon-gamma (IFNγ) | TLR4 activation, contributes to Th1 immune response | Potent antiviral and immunoregulatory cytokine | nih.govguidetopharmacology.orginvivochem.comcancer.govmdpi.com |

| Tumor Necrosis Factor-alpha (TNFα) | TLR4 activation, MyD88-dependent pathway | Key mediator of inflammation, cell death, and immune cell activation | nih.govguidetopharmacology.orginvivochem.comcancer.govmdpi.comresearchgate.netunesa.ac.id |

| Interleukin-1 beta (IL-1β) | TLR4 activation | Pro-inflammatory cytokine, mediates fever and acute inflammation | nih.govguidetopharmacology.orginvivochem.comcancer.gov |

| Interleukin-6 (IL-6) | TLR4 activation | Pro-inflammatory cytokine, involved in acute phase response and immune cell differentiation | nih.govguidetopharmacology.orginvivochem.comcancer.gov |

| Interleukin-12 (B1171171) (IL-12) | TLR4 activation | Induces Th1 cell differentiation and IFNγ production | nih.govguidetopharmacology.orginvivochem.comcancer.gov |

Immunological Effects and Cellular Responses Elicited by Gsk1795091

Activation and Maturation of Antigen-Presenting Cells

The activation of TLR4 by GSK1795091 directly influences the function and maturation of key antigen-presenting cells (APCs), which are crucial for initiating adaptive immune responses. nih.govcancer.govguidetopharmacology.orginvivochem.com

This compound binds to and activates TLR4, leading to the stimulation of dendritic cells (DCs). nih.govcancer.govguidetopharmacology.orginvivochem.comguidetomalariapharmacology.orgguidetopharmacology.orggsk.com This stimulation is associated with enhanced antigen presentation capabilities of these cells, a critical step for priming T-cell responses. nih.govascopubs.orgguidetopharmacology.org

Beyond dendritic cells, this compound also stimulates monocytes and macrophages through its TLR4 agonistic activity. nih.govcancer.govguidetopharmacology.orginvivochem.comguidetomalariapharmacology.orgguidetopharmacology.org This activation leads to the robust production of various pro-inflammatory cytokines. nih.govcancer.govguidetopharmacology.orginvivochem.com Furthermore, TLR activation, such as that mediated by this compound, can induce macrophage polarization towards an M1-like phenotype, which is typically associated with pro-inflammatory and anti-tumor functions. frontiersin.orgmdpi.com

Dendritic Cell Stimulation

Adaptive Immune System Orchestration

The activation of innate immune cells by this compound subsequently orchestrates responses within the adaptive immune system, influencing T helper cell differentiation and T-cell activation and regulation.

Activation of TLR4 by this compound results in the production of a spectrum of pro-inflammatory cytokines. These include interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-12. nih.govcancer.govguidetopharmacology.orginvivochem.com This cytokine milieu is known to favor the induction of a T helper cell-1 (Th1) immune response, which is characterized by cellular immunity. nih.govcancer.govguidetopharmacology.orginvivochem.com

Research findings indicate that administration of the original formulation of this compound led to transient, dose-dependent increases in circulating plasma concentrations of several cytokines and chemokines. These responses typically peaked within 2 to 6 hours post-administration and returned to baseline levels within 24 hours. nih.gov

Table 1: Pharmacodynamic Responses of Key Cytokines and Chemokines to Original this compound Formulation

| Biomarker | Observed Response | Peak Time (Post-administration) | Return to Baseline (Post-administration) | Concentration-Dependency |

| IP-10 | Transient increase in plasma concentration | 2-6 hours | Within 24 hours | Yes |

| IL-6 | Transient increase in plasma concentration | 2-6 hours | Within 24 hours | Yes |

| MCP-1 | Transient increase in plasma concentration | 2-6 hours | Within 24 hours | Yes |

| IL-1Ra | Transient increase in plasma concentration | 2-6 hours | Within 24 hours | Yes |

| IL-10 | Transient increase in plasma concentration | Not specified | Not specified | Yes |

| TNF-α | No pharmacodynamic response observed (modified formulation) | Not applicable | Not applicable | Not applicable |

(Data derived from studies on the original this compound formulation, unless otherwise specified. nih.gov)

This compound demonstrates the ability to regulate T-cell responses and activate T cells. nih.govascopubs.org In preclinical studies, when combined with an OX40 agonist, this compound induced a robust pharmacodynamic response, characterized by a significant increase in Th1 cytokines, enhanced expression of interferon-regulated genes, increased leukocyte infiltration into tumors, and heightened T-cell activation and proliferation. This combination also led to clonal expansion of T-cells. ascopubs.org Furthermore, this compound, particularly when co-administered with a vaccine containing tumor-associated antigens, has the potential to activate a cytotoxic T-lymphocyte (CTL) response against targeted cells. nih.govcancer.govguidetopharmacology.orginvivochem.com

Preclinical in vivo studies have indicated that this compound can reduce the population of T regulatory cells (Tregs). ascopubs.org The activation of Toll-like receptors, such as TLR4 by this compound, has been shown to alter the suppressive function of Treg cells, contributing to a more pro-inflammatory and anti-tumor immune microenvironment. mdpi.com

Preclinical Pharmacological and Efficacy Studies of Gsk1795091

Combination Therapeutic Strategies in Preclinical Settings

Synergy with Co-stimulatory Immune Checkpoint Agonists (e.g., OX40)

Research has indicated a preclinical combination synergy between TLR4 agonists like GSK1795091 and co-stimulatory immune checkpoint agonists, specifically OX40 and ICOS. nih.gov Preclinical in vivo studies have shown that this compound, when administered alone or in combination with a surrogate OX40 agonist, demonstrates immunomodulatory activity. researchgate.netjustia.com

The rationale for combining this compound with co-stimulatory immune checkpoint agonists, such as anti-OX40 monoclonal antibodies (e.g., GSK3174998), is rooted in the hypothesis that such combinations could elicit a more robust anti-tumor immune response and superior clinical activity compared to monotherapies. researchgate.net Clinical trials, including a Phase I study (NCT03447314), have evaluated this compound in combination with immunomodulatory agents like GSK3174998 (an anti-OX40 monoclonal antibody) and GSK3359609 (an anti-inducible costimulatory [ICOS] monoclonal antibody). researchgate.net These combination therapies, particularly those involving OX40-engagement, have shown evidence of anti-tumor immune reactivity. Furthermore, patent literature describes combinations of OX40 modulators (agonist OX40 binding proteins) and TLR4 modulators (TLR4 agonists) for the treatment of cancer, specifically mentioning the systemic administration of CRX-601 (a synonym for this compound) with an agonist OX40 antibody for metastatic solid tumors.

Table 1: Preclinical Combination Synergy of this compound

| Combination Partner Type | Example Compound/Target | Observed Synergy | Reference |

| Co-stimulatory Immune Checkpoint Agonist | OX40 | Preclinical synergy observed, enhanced immunomodulatory activity | researchgate.netjustia.comnih.gov |

| Co-stimulatory Immune Checkpoint Agonist | ICOS | Preclinical synergy observed | nih.gov |

Modulation of the Tumor Microenvironment in Combination Therapies

This compound plays a role in positively modulating the tumor microenvironment (TME). nih.gov Its mechanism of action, involving the activation of TLR4 on dendritic cells, monocytes, and macrophages, leads to the production of pro-inflammatory cytokines. googleapis.comgoogle.comguidetoimmunopharmacology.orggoogleapis.com This cytokine release is critical for inducing a Th1 immune response and activating a cytotoxic T-lymphocyte (CTL) response against tumor cells, thereby promoting antitumor immunity within the TME. googleapis.comguidetoimmunopharmacology.orggoogleapis.com

Table 2: Key Immunological Modulations by this compound in the Tumor Microenvironment

| Mechanism of Action | Effect on Immune Cells/TME | Resulting Immune Response | Reference |

| TLR4 Activation | Stimulates dendritic cells, monocytes, macrophages | Increased production of pro-inflammatory cytokines (IFNγ, TNFα, IL-1β, IL-6, IL-12) | googleapis.comgoogle.comguidetoimmunopharmacology.orggoogleapis.com |

| TME Modulation | Positively modulates the TME | Induction of Th1 immune response, activation of cytotoxic T-lymphocytes | googleapis.comguidetoimmunopharmacology.orggoogleapis.comnih.gov |

| Combination Therapy | Enhances anti-tumor immune response | Changes in immune cell composition and status within the TME | researchgate.net |

Clinical Investigation of Gsk1795091

First-in-Human Studies in Healthy Volunteers

The first-in-human (FTIH) study of GSK1795091 (NCT02798978) was a randomized, double-blind, placebo-controlled, ascending dose study conducted in healthy volunteers. guidetopharmacology.orggoogleapis.comgoogle.comnih.govnih.gov This Phase I trial aimed to assess the pharmacokinetics (PK) and pharmacodynamic (PD) properties of intravenously administered this compound. googleapis.comnih.govjustia.com Forty participants received study treatment, with 10 receiving placebo and 30 receiving this compound at doses ranging from 7 to 100 ng. googleapis.com

Assessment of Immunological Responses and Pharmacodynamic Properties

In the FTIH study, this compound induced transient and dose-dependent changes in cytokine and chemokine concentrations, as well as immune cell counts. guidetopharmacology.orggoogleapis.comnih.gov These changes were typically observed within 1 to 4 hours following administration and returned to baseline levels within 24 hours. googleapis.comnih.gov Specifically, the administration of this compound led to elevations in various cytokine levels, providing evidence of target engagement and downstream pharmacological activity. guidetopharmacology.orggoogleapis.com

Table 1: Key Pharmacodynamic Observations in FTIH Study (NCT02798978)

| Pharmacodynamic Marker | Observation (Original Formulation) | Time to Peak (Approx.) | Return to Baseline (Approx.) |

| Cytokine/Chemokine Levels | Transient, dose-dependent increases | 1-4 hours googleapis.comnih.gov | Within 24 hours googleapis.comnih.gov |

| Immune Cell Counts | Dose-dependent changes | Not specified | Within 24 hours googleapis.comnih.gov |

Note: In a truly interactive article, clicking on table rows might reveal more detailed data points or graphs.

Phase I Clinical Trials in Advanced Solid Tumors

Following the FTIH study, this compound was further investigated in a Phase I, open-label, non-randomized study (NCT03447314) involving patients with advanced solid tumors. guidetopharmacology.orgnih.govinvivochem.cnfluoroprobe.comresearchgate.netguidetopharmacology.org This trial explored this compound in combination with various immunotherapies. guidetopharmacology.orgnih.govinvivochem.cn A total of 54 patients were enrolled across eight sites in four countries. guidetopharmacology.orgnih.gov

Evaluation in Combination with Immune Checkpoint Inhibitors (e.g., anti-OX40, anti-ICOS, anti-PD-1)

In the advanced solid tumor trial, this compound was administered in combination with one of three immunotherapeutic agents: the anti-OX40 monoclonal antibody GSK3174998, the anti-ICOS monoclonal antibody GSK3359609, or the anti-PD-1 monoclonal antibody pembrolizumab (B1139204). guidetopharmacology.orgnih.govinvivochem.cnfluoroprobe.comguidetopharmacology.orggoogle.comualberta.ca The rationale for these combinations was based on preclinical data suggesting that TLR4 agonists could enhance the immune response to checkpoint inhibitor therapies and promote greater anti-tumor immune responses than monotherapies. guidetopharmacology.orgguidetoimmunopharmacology.org

Analysis of Immune Cell Counts and Cytokine/Chemokine Concentrations

During the Phase I study in advanced solid tumors, a manufacturing change to this compound occurred. guidetopharmacology.orgnih.govinvivochem.cn This change significantly impacted the pharmacodynamic activity of the compound. guidetopharmacology.orgnih.govinvivochem.cn While the original formulation induced transient, dose-dependent elevations in cytokine and chemokine concentrations (e.g., IP-10, IL10, IL1-RA), these effects were no longer observed with the modified formulation, despite the latter demonstrating higher systemic exposure to this compound. guidetopharmacology.orgnih.govinvivochem.cn

Table 2: Impact of Formulation on Cytokine/Chemokine Activity

| Formulation Type | Systemic Exposure to this compound | Transient, Dose-Dependent Cytokine/Chemokine Elevations (e.g., IP-10, IL10, IL1-RA) |

| Original | Not specified | Observed guidetopharmacology.orgnih.govinvivochem.cn |

| Modified | Higher guidetopharmacology.orgnih.govinvivochem.cn | No longer observed guidetopharmacology.orgnih.govinvivochem.cn |

Note: In a truly interactive article, this table could allow users to filter by specific cytokines or compare concentration-time profiles.

Impact of Manufacturing Variations on Biological Activity and Clinical Outcomes

A significant finding from the Phase I trial in advanced solid tumors was the impact of a manufacturing change on the biological activity of this compound. guidetopharmacology.orgnih.govinvivochem.cnguidetopharmacology.orgualberta.ca This modification, intended to streamline production and administration, resulted in a reduction of the compound's pharmacodynamic (cytokine) activity. guidetopharmacology.orgnih.govinvivochem.cn Structural characterization revealed that the modified formulation led to the formation of larger aggregates, with the aggregate size being approximately twice that of the original formulation. guidetopharmacology.orgnih.govinvivochem.cnguidetopharmacology.orgualberta.ca This observation suggested a negative correlation between the aggregate size of this compound and its pharmacodynamic activity. guidetopharmacology.orgnih.govinvivochem.cnguidetopharmacology.orgualberta.ca This phenomenon has important implications for the future development of structurally similar compounds, highlighting the necessity of performing in vitro pharmacodynamic assessments after manufacturing changes to understand their impact on biological activity prior to clinical evaluation. guidetopharmacology.orgnih.gov

Characterization of Formulation-Dependent Pharmacodynamic Changes

During the clinical trial, the manufacturing process for this compound was modified with the aim of streamlining production and administration. nih.govgoogleapis.comwikipedia.org This alteration, however, led to a notable reduction in the pharmacodynamic (cytokine) activity of the compound. nih.govgoogleapis.comwikipedia.org Despite the modified formulation exhibiting higher systemic exposure to this compound, the expected transient, dose-dependent increases in cytokine and chemokine concentrations, such as IP-10, IL-10, and IL-1RA, were no longer observed. nih.govgoogleapis.comwikipedia.orgguidetopharmacology.org Subsequent in vivo and ex vivo experiments further corroborated these findings, demonstrating a diminished cytokine and chemokine response with the modified formulation compared to the original. googleapis.com

Conversely, the original formulation was associated with a higher incidence of treatment-emergent adverse events (TEAEs) related to immune responses, including chills, fatigue, pyrexia, nausea, and vomiting. nih.govgoogleapis.comwikipedia.org This observation is consistent with the higher levels of cytokine activity induced by the original formulation. googleapis.com

Implications of Aggregate Size on Bioactivity

The observed changes in biological activity were hypothesized to be a direct consequence of the manufacturing modifications. nih.govgoogleapis.comwikipedia.org Structural characterization, employing techniques such as dynamic light scattering and cryo-transmission electron microscopy, revealed significant differences in the aggregate size and morphology between the two formulations. nih.govgoogleapis.comwikipedia.orggoogleapis.com Specifically, the aggregate size of this compound in the modified formulation was found to be approximately twice that of the original formulation. nih.govgoogleapis.comwikipedia.orggoogleapis.com Furthermore, the modified formulation displayed a globular morphology, whereas the original formulation primarily exhibited sheet-like structures. googleapis.com

These findings suggest a negative correlation between the aggregate size of this compound and its pharmacodynamic activity. nih.govgoogleapis.comwikipedia.orggoogleapis.com It is posited that the altered aggregate size and shape in the modified formulation may have impeded the binding of this compound to the TLR4 receptor, consequently leading to reduced downstream signaling and diminished biological activity. googleapis.com The impact of aggregate morphology on biological activity has also been observed with lipid A, underscoring the importance of both size and shape for the bioactivity of this compound aggregates. googleapis.com

Table 1: Pharmacodynamic Activity and Aggregate Size of this compound Formulations

| Formulation | Systemic Exposure | Cytokine/Chemokine Response (e.g., IP-10, IL-10, IL-1RA) | Aggregate Size | Aggregate Morphology |

| Original | Lower | Transient, dose-dependent elevations observed | Smaller | Mostly sheet-like |

| Modified | Higher | Transient, dose-dependent elevations no longer observed | Twice the size | Globular |

Advancements and Future Directions in Gsk1795091 Research and Tlr4 Agonism

Methodologies for Developing Novel TLR4 Agonists and Lipid A Analogs

The development of novel TLR4 agonists, including lipid A analogs, relies on sophisticated synthetic methodologies aimed at optimizing their immunomodulatory properties while minimizing toxicity. GSK1795091 itself is a synthetic lipid A analog, highlighting the importance of chemical synthesis in this field. nih.gov The non-toxic TLR4 agonist monophosphoryl lipid A (MPLA), approved for clinical use as a vaccine adjuvant, serves as a benchmark and suggests the continued development of other TLR4 agonists for applications such as cancer immunotherapy. frontiersin.orgmdpi.com

Recent advancements in the synthesis of lipid A and its derivatives have focused on improving efficiency and facilitating structure-activity relationship (SAR) analysis. nih.govrsc.org Two primary strategies are commonly employed for the synthesis of lipid A and related derivatives, particularly due to the varied acyl chains at different positions of the disaccharide backbone:

Versatile Disaccharide Construction: This approach involves building a flexible disaccharide core, followed by the precise installation of individual lipid chains at specific positions. This strategy necessitates orthogonal protection of various disaccharide positions, especially when the lipid chains in the target molecule are asymmetrically distributed. nih.gov

Lipidated Monosaccharide Stitching: Alternatively, lipidated monosaccharides are synthesized first and then joined together through a glycosylation reaction. This method can present challenges due to increased steric hindrance of the glycosyl donors and acceptors. nih.gov

Beyond traditional lipid A mimetics, novel chemical classes of small-molecule TLR4 agonists are emerging. An example is the neoseptins, which represent a new chemical class with distinct SARs and have demonstrated promising immunomodulatory effects in preclinical studies. patsnap.com These molecules offer advantages such as easier production, tunable potency, and potentially reduced inflammatory toxicity compared to complex bacterial products like lipopolysaccharide (LPS). patsnap.com

Strategies for Optimizing Formulation and Delivery for Consistent Biological Activity

Optimizing the formulation and delivery of TLR4 agonists is crucial for achieving consistent biological activity and maximizing their therapeutic potential. The physical characteristics of the formulation can significantly impact the compound's performance. For instance, a Phase 1 study evaluating this compound revealed that manufacturing modifications led to variations in its biological activity. researchgate.netresearchgate.net Structural characterization showed that the modified formulation resulted in this compound particles with twice the diameter of the original formulation, forming large aggregates of globular-like structures, whereas the original formulation exhibited mostly sheet-like morphologies. researchgate.net Despite the modified formulation leading to higher systemic exposure of this compound, the transient, dose-dependent increases in cytokine and chemokine concentrations observed with the original formulation were no longer present. researchgate.net This highlights the critical role of formulation in maintaining the desired pharmacodynamic effects.

Future strategies for optimizing delivery and formulation include:

Nanoparticle-Based Systems: The integration of advanced delivery techniques, such as nanoparticle-based systems or multivalent conjugates, is anticipated to enhance tissue-specific targeting and reduce systemic side effects. patsnap.com Nanoparticles offer flexibility in modifying particle size, surface charge, composition, hydrophobicity, and morphology to optimize immunostimulatory properties. mdpi.com

"Smart" TLR Agonists: There is growing interest in designing "smart" TLR agonists that can be externally controlled or respond to specific stimuli (e.g., pH or enzymatic activity) within the target tissue. patsnap.com This approach aims to refine the balance between efficacy and safety by ensuring immune activation primarily occurs at the desired site, thereby minimizing systemic adverse effects. patsnap.com

Expanding Therapeutic Applications of TLR4 Agonists beyond Current Scope

While TLR4 agonists like this compound are well-recognized for their roles as vaccine adjuvants and in cancer immunotherapy, their therapeutic applications are expanding to address a broader spectrum of diseases.

Infectious Diseases: TLR4 agonists hold future prospective applications in managing complex infections, including severe sepsis and septic shock. nih.gov They have demonstrated significant protection against common nosocomial pathogens in various clinically relevant models of infection and septic shock. nih.gov The potential of these agonists as protective therapies for preventing microbial infections and sepsis in high-risk patients is an area of ongoing exploration. nih.gov For example, aminoalkyl glucosaminide 4-phosphates (AGPs), a class of synthetic lipid A mimetics that includes CRX-527, have shown prophylactic efficacy against melioidosis in murine models by boosting innate immunity and enabling rapid bacterial clearance. scirp.org

Neurodegenerative Diseases: Emerging research suggests a therapeutic potential for TLR4 agonists in neurodegenerative conditions such as Alzheimer's disease. TLR4 agonists may stimulate the immune system to clear amyloid-beta. Systemic administration of a weak TLR4 agonist, MPLA, has led to a substantial reduction in amyloid-beta load in the brain and significant improvement in Alzheimer's-disease-related pathology in mice. mdpi.com Additionally, TLR4 has been suggested as a promising therapeutic target for conditions like drug abuse, major depressive disorder, and amyotrophic lateral sclerosis. tandfonline.com

Integration of TLR4 Agonists with Emerging Immunotherapeutic Modalities

The integration of TLR4 agonists with other immunotherapeutic modalities is a promising strategy to enhance anti-tumor responses and overcome limitations of monotherapies.

Combination with Checkpoint Inhibitors: Combining TLR agonists with immune checkpoint inhibitors (ICIs) is an emerging strategy to boost both innate and adaptive immune responses, improve tumor control, and potentially overcome resistance to checkpoint blockade, particularly in poorly immunogenic ("cold") tumors. consensus.app TLR agonists activate innate immunity, reprogram the tumor microenvironment, and promote the infiltration and activation of tumor-specific CD8+ T cells. consensus.app This combination therapy can also shift macrophages from an immunosuppressive (M2) to an immunostimulatory (M1) phenotype, further supporting anti-tumor immunity. consensus.app this compound has been investigated in combination with ICIs like pembrolizumab (B1139204) and agonistic antibodies against co-stimulatory molecules such as OX40. ascopubs.orgnih.govresearchgate.net In murine tumor models, co-administration of this compound with a murine OX40 agonist monoclonal antibody (OX86) induced a robust pharmacodynamic response, characterized by increased Th1 cytokines, interferon-regulated gene expression, higher leukocyte infiltration into tumors, enhanced T-cell activation and proliferation, and an improved CD8:Treg ratio. ascopubs.org This combination also led to clonal expansion of T-cells and synergistic anti-tumor responses. ascopubs.org

Integration with CAR T-Cell Therapy: The incorporation of TLR4 signaling components into Chimeric Antigen Receptor (CAR) T-cell constructs is an exciting development aimed at enhancing CAR T-cell function. mdpi.comresearchgate.netwikipedia.org Studies have shown that integrating a truncated TLR4 signaling costimulatory domain into CARs can increase CAR T-cell cytotoxicity and activation, and improve their sustainability in both hematologic malignancies and solid tumor models. mdpi.comresearchgate.netnih.gov This integration can modulate cytokine production and boost T-cell activation and proliferation, leading to enhanced CAR T-cell expansion and persistence. wikipedia.org

Synergy with STING Agonists: Research indicates that combining TLR4 agonists with STING (Stimulator of Interferon Genes) agonists can significantly enhance anti-tumor effects. For instance, a combination therapy including a TLR4 agonist (HMGN1), a TLR2/6 agonist (FSL-1), an immune checkpoint inhibitor, and a STING agonist (cGAMP) achieved a 100% curative rate in resistant melanin-producing M3 melanoma in mice. cancer.gov This highlights the potential for multi-modal immunotherapeutic approaches leveraging different innate immune pathways.

Q & A

Q. What is the molecular mechanism of GSK1795091 as a TLR4 agonist, and how does its structural configuration influence immune cell activation?

this compound is a synthetic lipid A analog that binds to TLR4 on dendritic cells, monocytes, and macrophages, activating downstream signaling pathways (e.g., MyD88/TRIF) to induce pro-inflammatory cytokines (e.g., IL-10, IP-10) and chemokines . Its activity depends on the molecular conformation of lipid A-like aggregates, with globular morphologies (≥200 nm diameter) showing reduced biological activity compared to smaller, sheet-like aggregates . Key validation methods include cryogenic transmission electron microscopy (cryo-TEM) for aggregate morphology and dynamic light scattering (DLS) for size distribution analysis .

Q. How can researchers design pharmacokinetic (PK) studies for this compound given its ultra-low dosing requirements (<1 μg)?

Ultra-sensitive bioanalytical assays are required due to sub-nanogram dosing. A validated method using double chemical derivatization (targeting hydrophilic functional groups) with Ostro™ pass-through sample preparation achieves a lower limit of quantification (LLOQ) of 2 pg/mL in plasma. Key parameters include:

Q. What preclinical models best predict this compound’s immunomodulatory effects in humans?

Use ex vivo whole-blood assays to measure cytokine release (e.g., IL-1RA, IP-10) as primary PD biomarkers. In murine models, combine this compound with checkpoint inhibitors (e.g., anti-OX40, anti-PD-1) to assess synergistic T-cell activation. Note that aggregate size differences between preclinical and clinical formulations may reduce translational validity .

Advanced Research Questions

Q. How do manufacturing changes in this compound formulation affect its pharmacodynamic (PD) activity, and what analytical methods are critical for detecting these changes?

A phase I trial (NCT03447314) demonstrated that modifying the formulation (ethanol dissolution replacing sonication) increased aggregate size (from ~100 nm to ~200 nm) and reduced cytokine induction despite higher systemic exposure. Key analytical steps:

- Cryo-TEM : Visualize aggregate morphology.

- DLS : Quantify hydrodynamic diameter.

- PD biomarker panels : Multiplex assays for IL-10, IP-10, and IL-1RA. Researchers must replicate sonication steps during preparation to maintain bioactivity .

Q. How should researchers resolve contradictory findings on this compound’s active form (monomer vs. aggregate) across studies?

Conflicting evidence arises from differing preparation protocols. To reconcile results:

- Controlled aggregation studies : Compare monomeric (ethanol-dissolved) vs. sonicated formulations in in vitro TLR4 reporter assays.

- Structure-activity relationship (SAR) analysis : Correlate aggregate size/shape with cytokine induction thresholds. Preclinical data suggest that smaller aggregates (<150 nm) enhance TLR4 binding efficiency, while larger globular aggregates impair receptor interaction .

Q. What experimental strategies can isolate the impact of this compound’s TLR4 agonism from combination therapies in clinical trials?

In the NCT03447314 trial, confounding factors arose due to co-administration with immunomodulators (anti-OX40, pembrolizumab). Recommended approaches:

- Cohort stratification : Compare PD biomarkers in patients receiving this compound monotherapy vs. combination regimens.

- Dose-response modeling : Analyze cytokine levels (e.g., IP-10) against this compound exposure (AUC) to distinguish drug-specific effects.

- Single-cell RNA sequencing : Identify TLR4 pathway activation signatures in circulating immune cells .

Q. How can researchers address batch-to-batch variability in this compound’s biological activity during preclinical development?

Implement quality control protocols:

- Aggregate stability testing : Monitor size distribution (DLS) over 24–72 hours.

- Reference standard calibration : Use a master batch with verified PD activity (e.g., IP-10 induction ≥2-fold over baseline).

- Accelerated degradation studies : Assess thermal/oxidative stress impacts on aggregate morphology .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing dose-limiting toxicities (DLTs) in this compound trials with small sample sizes?

Use Bayesian hierarchical models (e.g., Neuenschwander continual reassessment method) to estimate maximum tolerated doses (MTDs) while pooling safety data across combination partners. Adjust for formulation-specific AE profiles (e.g., higher rates of chills/fever with original sonicated batches) .

Q. How should researchers validate this compound’s target engagement in tumor microenvironments?

Combine multiplex immunohistochemistry (e.g., TLR4+ cell quantification) with spatial transcriptomics in tumor biopsies. Correlate intratumoral cytokine levels (via microdialysis) with systemic PD biomarkers .

Tables

Table 1. Comparison of Original vs. Modified this compound Formulations

| Parameter | Original Formulation | Modified Formulation |

|---|---|---|

| Aggregate Size (DLS) | 100 nm | 200 nm |

| Sonication Step | Yes | No |

| Ethanol Dissolution | No | Yes |

| Cytokine Induction | High (IP-10 ≥500 pg/mL) | Low (IP-10 ≤100 pg/mL) |

| Systemic Exposure (AUC) | 1500 h·pg/mL | 3000 h·pg/mL |

| Data from |

Table 2. Key PD Biomarkers for this compound Activity

| Biomarker | Induction Threshold | Assay Platform |

|---|---|---|

| IP-10 | ≥200 pg/mL | Luminex® |

| IL-1RA | ≥50 pg/mL | MSD® U-PLEX |

| IL-10 | ≥30 pg/mL | ELISA |

| Data from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.